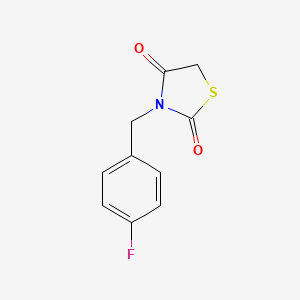
3-(4-Fluorobenzyl)thiazolidine-2,4-dione
Descripción general
Descripción
3-(4-Fluorobenzyl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound has garnered interest due to its diverse biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties .
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione is believed to be the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of gene expression, triggering processes such as proliferation, apoptosis, metastasis, and angiogenesis of cancer cells .
Mode of Action
This compound, like other Thiazolidinedione (TZD) derivatives, is thought to act as an agonist of PPARγ . The anti-tumor action of TZDs is highly complex, involving a variety of genomic and non-genomic effects that can occur independently of PPARγ .
Biochemical Pathways
It is known that pparγ’s regulation in gene expression triggers processes such as proliferation, apoptosis, metastasis, and angiogenesis of cancer cells . Therefore, it is plausible that these pathways could be affected by the compound.
Pharmacokinetics
In a preclinical model of glioblastoma, the compound was administered intragastrically at a dose of 10 mg/kg/day for 15 days . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
In a preclinical model of glioblastoma, it was found that this compound reduced tumor volume by 90% . The compound also reverted the hypoglycemia and the reduction in body weight caused by glioblastoma . Additionally, it was able to revert the reduction of locomotion caused by the tumor implantation .
Action Environment
It is known that the compound was administered intragastrically in a preclinical model of glioblastoma , suggesting that the gastrointestinal environment could potentially influence its action and efficacy.
Análisis Bioquímico
Biochemical Properties
3-(4-Fluorobenzyl)thiazolidine-2,4-dione has been found to exhibit significant biochemical properties. It has been reported to have antitumoral effects, particularly in models of glioblastoma . The compound interacts with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
In cellular studies, this compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to reduce tumor volume by 90% in a preclinical model of glioblastoma . It also influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds via N-alkylation, where the nitrogen atom of the thiazolidine-2,4-dione ring attacks the electrophilic carbon of the 4-fluorobenzyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorobenzyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylthiazolidine-2,4-dione: Lacks the fluorine atom, which may affect its biological activity.
3-(4-Chlorobenzyl)thiazolidine-2,4-dione: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological effects.
Uniqueness
3-(4-Fluorobenzyl)thiazolidine-2,4-dione is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased biological activity compared to its non-fluorinated analogs .
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZAXSMXJLHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367807 | |
| Record name | 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137660-67-4 | |
| Record name | 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


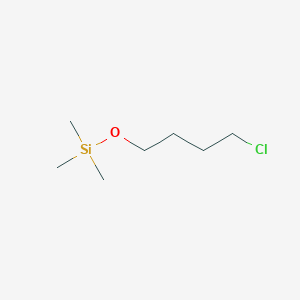
![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)
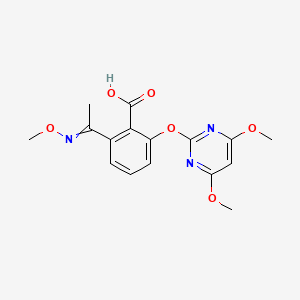
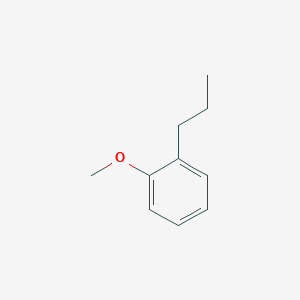
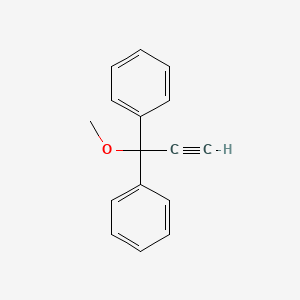

![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)

![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)





